2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose
Description
Significance in Carbohydrate Synthesis and Derivatization
The significance of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose in carbohydrate synthesis lies in its role as a stable, protected form of α-D-glucose. bioglyco.com The benzoyl protecting groups are robust under a variety of reaction conditions, yet they can be removed when desired to reveal the underlying hydroxyl groups. This allows for the strategic and regioselective modification of the glucose scaffold.
One of the primary applications of this compound is in glycosylation reactions. bioglyco.com By activating the anomeric hydroxyl group, 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose can be converted into a glycosyl donor. This donor can then react with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a glycosidic linkage, the cornerstone of oligosaccharide and polysaccharide structures. The nature of the protecting groups can influence the stereochemical outcome of the glycosylation, with benzoyl groups often favoring the formation of 1,2-trans-glycosidic linkages due to neighboring group participation.
Historical Development and Evolution of Research Perspectives
The use of protecting groups in carbohydrate chemistry has a long history, with acylation being one of the earliest and most effective methods for masking the reactivity of hydroxyl groups. While specific historical milestones for the synthesis of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose are not extensively detailed in the provided search results, the development of related compounds provides context. For instance, the synthesis of the analogous 2,3,4,6-Tetra-O-benzyl-D-glucopyranose was first reported in 1961. google.com
Research has evolved from simple protection and deprotection strategies to more sophisticated applications of protected carbohydrates. Initially, the focus was on achieving selective protection to allow for the synthesis of simple glycosides. Over time, the understanding of how protecting groups influence reactivity and stereoselectivity has grown, leading to their use in the total synthesis of complex natural products. The development of new synthetic methods, including the use of Lewis acids and other promoters, has expanded the utility of benzoylated glucose derivatives in forming challenging glycosidic bonds. mdpi.com
Fundamental Role as a Glycosyl Donor Precursor and Key Intermediate
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose is a key intermediate because its anomeric hydroxyl group can be readily converted into a leaving group, transforming the molecule into a glycosyl donor. A common strategy involves the conversion of the anomeric hydroxyl to a halide, such as a bromide. For example, 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide is a widely used glycosyl donor.
This compound also serves as a precursor for other types of glycosyl donors. For instance, it can be used to prepare thioglycosides, such as 2,3,4,6-tetra-O-benzoyl-1-S-acetyl-1-thio-β-D-glucopyranose, which are valuable intermediates for glycosylation reactions under various activating conditions. rsc.org The choice of the activating system for the glycosyl donor allows for fine-tuning of the reactivity and selectivity of the glycosylation reaction.
Scope and Contemporary Research Foci on the Compound
Contemporary research continues to explore new applications for 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose and its derivatives. The focus has expanded beyond the synthesis of simple oligosaccharides to include the preparation of complex glycans, glycoconjugates, and carbohydrate-based therapeutics.
Researchers are investigating the use of this and similar protected sugars in the synthesis of biologically active molecules. For example, protected glucose derivatives are used in the synthesis of compounds with potential applications in treating diseases like diabetes and cancer, as well as in the development of enzyme inhibitors. chemicalbook.comchemicalbook.com The synthesis of trehalose (B1683222) mimics and other non-reducing disaccharides is another area of active research where benzoylated glucose derivatives can serve as important building blocks. mdpi.comresearchgate.net The continued development of novel synthetic methodologies that utilize such protected sugars is crucial for advancing the field of glycoscience.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-RZDXDWDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,3,4,6 Tetra O Benzoyl α D Glucopyranose
Established and Novel Synthetic Pathways to the Compound
The synthesis of this target molecule can be approached from several distinct routes, primarily involving the strategic addition of benzoyl groups or the selective removal of other functionalities from a precursor molecule.
Regioselective benzoylation is a cornerstone technique for synthesizing the title compound. This approach involves differentiating between the various hydroxyl groups of a glucose derivative. The inherent reactivity of these hydroxyl groups often dictates the outcome of the reaction. For D-glucose, the general order of reactivity towards benzoylation is typically 2-OH > 3-OH > 4-OH. rsc.org However, this can be influenced by various factors, including the solvent, temperature, and the presence of catalysts.
Organotin reagents, such as bis(tributyltin) oxide, have been effectively used to activate specific hydroxyl groups for selective acylation. journals.co.zadtu.dk For instance, the use of bis(tributyl)tin oxide can facilitate the formation of a 6-benzoate, although it can sometimes lead to mixtures with other benzoates. dtu.dk
More recently, catalytic methods have been developed to enhance regioselectivity and adopt greener chemical practices. Iron(III) chloride (FeCl₃), an inexpensive and common laboratory reagent, has been shown to catalyze regioselective benzoylation with the assistance of acetylacetone (B45752) and a base like DIPEA (N,N-Diisopropylethylamine). nih.govacs.org This method can be used for the selective benzoylation of diols and polyols, offering a convenient and more environmentally friendly alternative to traditional methods. acs.org While highly effective for benzoylation, this specific catalytic system was reported to be unsuccessful for acetylation, indicating a complex catalytic process. nih.govacs.org
Another approach involves using benzoic anhydride (B1165640) catalyzed by tetrabutylammonium (B224687) benzoate, which can lead to the formation of 2,4-diols from methyl glycosides in high yields. rsc.org
Table 1: Catalysts in Regioselective Benzoylation
| Catalyst/Reagent System | Typical Selectivity/Product | Key Features | Reference |
|---|---|---|---|
| bis(tributyltin) oxide / Benzoyl Chloride | Activates hydroxyl groups, can favor 6-O-benzoylation | Stoichiometric use of tin reagent | journals.co.zadtu.dk |
| FeCl₃ / Acetylacetone / DIPEA | Selective benzoylation of primary hydroxyls and diols | Inexpensive, green catalyst | nih.govacs.org |
| Benzoic Anhydride / Tetrabutylammonium Benzoate | Formation of 2,4-diols from methyl glycosides | Does not rely on metal-based catalysts | rsc.org |
An alternative synthetic strategy involves starting with a fully functionalized glucose derivative and selectively removing a protecting group from the anomeric (C-1) position. This is a powerful method for obtaining the desired 1-hydroxy compound.
One common precursor is a per-acylated glucose, such as β-D-glucose pentaacetate. The selective removal of the anomeric acetate (B1210297) group can be achieved using Lewis acids. Both experimental and theoretical studies have shown that the deacetylation of D-glucose pentaacetate with a Lewis acid favors the formation of the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, demonstrating a clear anomeric effect. mdpi.com
A similar approach is the dealkylation of a benzoylated alkyl glucoside. For example, 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside can be dealkylated at the anomeric position. This reaction can be performed by heating the compound with a Lewis acid like aluminum chloride (AlCl₃) in a sealed vessel, affording the desired 1-hydroxy product. mdpi.com A 56.0% yield was reported for the dealkylation of 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside to 2,3,4,6-tetra-O-(3-bromobenzoyl)-α-D-glucopyranose using AlCl₃ in diethyl ether at 110 °C. mdpi.com
Effective synthesis in carbohydrate chemistry relies heavily on the strategic use of protecting groups. nih.gov To synthesize a complex molecule like 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, a carefully planned sequence of protection and deprotection steps is essential.
Commonly used protecting groups include acyl groups (like benzoyl and acetyl) and alkyl ethers (like benzyl). youtube.com The key to a successful synthesis is often the use of "orthogonal" protecting groups. youtube.com These are different types of protecting groups that can be removed under specific conditions without affecting the others. For example, an acetyl group can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol (B129727), known as Zemplén conditions), while a benzyl (B1604629) group is stable to these conditions but can be removed by catalytic hydrogenation. youtube.com
A typical strategy might involve:
Protecting the anomeric position with a group that can be selectively removed later.
Benzoylating the remaining free hydroxyl groups at positions 2, 3, 4, and 6.
Selectively deprotecting the anomeric position to yield the final product.
The use of temporary protecting groups, such as acetals (e.g., a 4,6-O-benzylidene acetal), is also a common tactic to protect two hydroxyl groups simultaneously, which can then be removed under acidic conditions to reveal the diol for further functionalization. nih.gov
Optimization of Reaction Conditions for Synthesis Efficiency
Maximizing the yield and purity of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose requires careful optimization of reaction parameters. This includes the choice of solvent, temperature, reaction time, and the molar ratios of reactants and catalysts.
For instance, in the synthesis of 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a related compound, methods have been developed to improve yields significantly. One patented method involves the hydrolysis of a methyl tetrabenzyl glucoside precursor using a mixture of hydrochloric acid and ethanol (B145695) at 95°C for 5 hours, resulting in a product with 99% purity and a yield of 78.5%. google.com Another procedure uses acetic acid and n-butanol at 80°C for 3 hours, yielding a product with 97.2% purity and a 69.1% yield. google.com These examples highlight how adjustments in the acid, alcohol, temperature, and time can be fine-tuned to optimize the outcome.
In coupling reactions to form disaccharides, where a protected glucopyranose acts as a glycosyl acceptor, reaction conditions are also critical. The condensation of 2,3,4,6-tetra-O-benzyl-1-C-phenyl-d-glucopyranose with 2,3,4,6-tetra-O-benzyl-d-glucopyranose was found to be optimal at 0 °C, yielding 55% of the desired product. mdpi.com Increasing the temperature to room temperature significantly decreased the yield to 12%, demonstrating the sensitivity of the reaction to temperature. mdpi.com
Table 2: Example of Optimized Reaction Conditions for a Related Dealkylation
| Precursor | Reagents | Temperature | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Methyl tetrabenzyl glucoside | 12mol/L HCl / Ethanol | 95°C | 5h | 78.5% | 99% | google.com |
| Methyl tetrabenzyl glucoside | 12mol/L H₂SO₄ / Methanol | 80°C | 6h | 77.2% | 99.2% | google.com |
| Methyl tetrabenzyl glucoside | 8mol/L Acetic Acid / n-Butanol | 80°C | 3h | 69.1% | 97.2% | google.com |
Exploration of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly being applied to carbohydrate synthesis to reduce environmental impact. numberanalytics.com This involves designing more sustainable and efficient reactions by using renewable feedstocks, minimizing waste, and employing safer solvents and catalysts. numberanalytics.comacs.org
Key strategies in green carbohydrate chemistry include:
Use of Greener Solvents: Traditional carbohydrate chemistry often uses hazardous solvents. Research into alternatives like ionic liquids and deep eutectic solvents is ongoing, as they can be nonvolatile, thermally stable, and potentially reusable. numberanalytics.comslideshare.net
Catalytic Methods: The shift from stoichiometric reagents to catalytic ones is a core principle of green chemistry. The use of catalytic amounts of FeCl₃ for regioselective benzoylation is a prime example, as it avoids the use of stoichiometric amounts of more toxic reagents like organotin compounds. nih.govacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org
Biocatalysis: The use of enzymes, such as glycosyltransferases and glycosidases, offers high regio- and stereoselectivity under mild reaction conditions, reducing energy consumption and the need for extensive protecting group manipulations. numberanalytics.com While not directly reported for the title compound, this approach is a major direction in modern carbohydrate chemistry. numberanalytics.com
The overarching goal is to create synthetic pathways that are not only efficient and selective but also economically advantageous and environmentally acceptable. acs.org
Advanced Studies on Reactivity and Glycosylation Mechanisms
Mechanistic Elucidation of Anomeric Reactivity
The reactivity of the anomeric center in 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose is a cornerstone of modern carbohydrate chemistry. Glycosylation reactions are understood to proceed along a mechanistic continuum, with SN1 (dissociative) and SN2 (associative) pathways as the idealized extremes. researchgate.netuniversiteitleiden.nl The specific pathway taken is highly dependent on the structure of the glycosyl donor, the acceptor, the solvent, and the activation conditions. universiteitleiden.nl
Glycosylation reactions rarely follow a purely SN1 or SN2 mechanism but rather exist on a spectrum between these two pathways. researchgate.netnih.gov An SN1-type mechanism involves the formation of a discrete glycosyl cation intermediate, often an oxocarbenium ion, which is then attacked by the nucleophile (the glycosyl acceptor). nih.govbeilstein-journals.org This pathway often leads to a mixture of anomers, with a preference for the thermodynamically more stable α-glycoside due to the anomeric effect. nih.govfrontiersin.org
Conversely, an SN2-type mechanism involves a direct backside attack by the nucleophile on the anomeric carbon, leading to an inversion of stereochemistry at the anomeric center. chemrxiv.orgescholarship.org In the context of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, the presence of the benzoyl group at the C-2 position plays a decisive role. This group acts as a "participating group," which assists in the departure of the leaving group through anchimeric assistance. nih.govnih.gov This participation leads to the formation of a cyclic dioxolenium ion intermediate. nih.gov The subsequent attack by the glycosyl acceptor must occur from the face opposite to the bulky dioxolenium ring, resulting in the exclusive formation of a 1,2-trans-glycosidic bond. nih.govresearchgate.net For a glucose donor, this translates to a β-glycoside. This neighboring group participation effectively funnels the reaction through a pathway that resembles an SN2-type displacement at the anomeric carbon, affording high stereoselectivity. nih.govchemrxiv.org
The consideration of glycosylation as a microcosm of nucleophilic substitution at an sp³ carbon is complicated by the ring structure and multiple oxygen substituents. nih.gov Mechanistic studies often focus on identifying the key reactive intermediates, which can range from covalent species (like α- or β-triflates) to contact ion pairs and solvent-separated ion pairs, to fully dissociated oxocarbenium ions. researchgate.net The nature of the benzoyl protecting groups significantly influences the stability of these intermediates and thus the operative mechanism.
Protecting groups are not merely passive spectators in a glycosylation reaction; they profoundly influence reactivity and stereoselectivity. nih.govnih.govresearchgate.net The benzoyl groups in 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose exert strong electronic and steric effects.
Protecting Group Influence:
Neighboring Group Participation : As discussed, the C-2 benzoyl group is a classical participating group that directs the formation of 1,2-trans-glycosides (β-glycosides in the glucose series) with high fidelity by forming a dioxolenium ion intermediate. nih.govresearchgate.net
Remote Participation : Acyl groups at other positions, such as C-6, can also influence the reaction's stereochemical outcome through remote participation, although this is less dominant than the C-2 effect. nih.govchemrxiv.org Replacing a C-6 acetyl group with a C-6 benzoyl group has been shown to increase α-selectivity in certain systems. nih.gov
Solvent Influence: The choice of solvent is critical as it can stabilize or destabilize key intermediates, thereby shifting the mechanistic pathway and altering the stereochemical outcome. lookchem.comwhiterose.ac.uk
Ethereal Solvents : Solvents like diethyl ether (Et₂O) are non-polar and poorly coordinating. In some systems, the use of ethereal solvents can disturb hydrogen bonding that might otherwise direct stereoselectivity, leading to products favored by the anomeric effect. whiterose.ac.uk In reactions with fucose donors, Et₂O showed remarkable selectivity compared to more polar solvents. lookchem.com
Nitrile Solvents : Solvents like acetonitrile (B52724) (CH₃CN) and propionitrile (B127096) can, in some cases, participate in the reaction by forming α-nitrilium ion intermediates, which can lead to β-selective glycosylation. whiterose.ac.uk
Dichloromethane (B109758) (CH₂Cl₂) : A commonly used non-participating solvent that often allows the intrinsic properties of the donor and acceptor to dictate the stereochemical outcome. lookchem.com
| Solvent | General Properties | Impact on Glycosylation with Benzoylated Donors |
|---|---|---|
| Dichloromethane (CH₂Cl₂) | Non-participating, moderately polar | Commonly used; allows neighboring group participation of the C-2 benzoyl group to dominate, leading to high β-selectivity. lookchem.com |
| Diethyl Ether (Et₂O) | Non-polar, non-participating | Can favor SN1 pathways by promoting dissociation, but its low polarity can also favor intramolecular reactions like orthoester formation. Has been shown to enhance selectivity in specific cases. lookchem.com |
| Acetonitrile (CH₃CN) | Polar, coordinating | Can act as a participating solvent, potentially intercepting the oxocarbenium ion to form a covalent α-nitrilium adduct, which then undergoes SN2 attack to yield a β-glycoside. whiterose.ac.uk |
The formation of a glycosidic bond requires the anomeric position to be rendered electrophilic. This is achieved by introducing a good leaving group at the anomeric carbon, which is then activated by a promoter or catalyst. numberanalytics.com
Leaving Groups: The compound 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose is a hemiacetal and must first be converted into a suitable glycosyl donor by installing a leaving group at the anomeric position. Common leaving groups include:
Thioethers (e.g., thiophenyl, thiotolyl): These form stable thioglycoside donors that can be activated under specific conditions. nih.gov
Trichloroacetimidates : Formed by reacting the hemiacetal with trichloroacetonitrile (B146778), these are highly reactive donors activated by catalytic amounts of a Lewis acid. whiterose.ac.uk
Halides (e.g., bromide, chloride): Classical leaving groups, often used in Koenigs-Knorr type reactions. chemicalbook.com
Phosphates : Glycosyl diphenyl phosphates have been used as effective donors in stereoselective glycosylations. frontiersin.org
Activating Groups (Promoters/Catalysts): The choice of activator is tailored to the leaving group. numberanalytics.com
For thioglycosides, common activators include a combination of an electrophilic halogen source like N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH) or TMSOTf. nih.govacs.org
Trichloroacetimidate (B1259523) donors are typically activated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) triflate (TMSOTf). numberanalytics.com
Bismuth(III) triflate (Bi(OTf)₃) has been used as an efficient catalyst for dehydrative glycosidation, directly coupling a 1-hydroxy sugar with an acceptor. researchgate.netmdpi.com
| Leaving Group | Typical Donor Type | Activating System (Promoter) | Reference |
|---|---|---|---|
| Thiotolyl (-STol) | Thioglycoside | N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) | nih.gov |
| Trichloroacetimidate (-OC(CCl₃)=NH) | Imidate Donor | Trimethylsilyl triflate (TMSOTf) | whiterose.ac.uk |
| Bromide (-Br) | Glycosyl Halide | Silver or Mercury Salts (e.g., AgOTf) | numberanalytics.com |
| Diphenyl Phosphate (-OP(O)(OPh)₂) | Phosphate Donor | Bis-thiourea catalysts | frontiersin.org |
Stereochemical Control in Glycosylation Reactions
Achieving high stereoselectivity is a primary goal in oligosaccharide synthesis. With 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose derivatives, the stereochemical outcome is a result of the interplay between several powerful effects.
The formation of either an α- or β-glycosidic bond is not random but is governed by a set of predictable, albeit competing, factors. numberanalytics.com
Neighboring Group Participation : This is the most dominant factor for donors with a participating C-2 acyl group, such as a benzoyl group. nih.gov As previously detailed, the C-2 benzoyl group participates in the departure of the leaving group to form a stable dioxolenium ion. The glycosyl acceptor can then only attack from the opposite (α) face, leading to the formation of a 1,2-trans product, which for glucose is the β-glycoside. nih.govresearchgate.net This strategy is highly reliable for synthesizing β-glucosides.
Pre-activation Strategy : In some cases, the stereochemical outcome can be controlled by pre-activating the glycosyl donor before the acceptor is added. nih.gov This allows for the formation of specific reactive intermediates, such as a covalent α-triflate, which can then be attacked in an SN2-like fashion to yield the β-product. nih.gov
Donor and Acceptor Reactivity : The reactivity of both the glycosyl donor and the acceptor plays a crucial role. nih.gov Highly reactive (armed) donors and acceptors may favor SN1-like pathways, potentially reducing the selectivity afforded by neighboring group participation. Conversely, less reactive (disarmed) partners may favor more controlled SN2-like pathways.
Catalyst and Additives : The choice of catalyst can directly influence stereoselectivity. For instance, certain organoboron catalysts can form an adduct with the acceptor, facilitating an SN2-type reaction to produce 1,2-trans glycosides. nih.govfrontiersin.org Additives like DMF can also modulate the reaction to favor α-linkages with per-benzylated donors. acs.org
The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position (α-position in glucose) rather than the equatorial position. rsc.orgacs.org This effect arises from a stabilizing hyperconjugation interaction between the lone pair of electrons on the ring oxygen (O-5) and the antibonding (σ*) orbital of the C1-substituent bond.
In glycosylation reactions proceeding through an SN1-like mechanism via an oxocarbenium ion, the anomeric effect often dictates the stereochemical outcome. nih.govfrontiersin.org The incoming nucleophile preferentially attacks the flattened oxocarbenium ion from the axial direction to re-establish the most stable conformation, resulting in the α-glycoside. nih.gov
However, in the case of glycosylations using donors derived from 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, there is a direct competition between the anomeric effect, which favors α-product formation, and the much stronger influence of neighboring group participation from the C-2 benzoyl group, which directs β-product formation. nih.govnih.gov In almost all standard glycosylation conditions, the anchimeric assistance provided by the C-2 benzoyl group is the overriding factor, leading to high yields of the β-glycoside. nih.gov The formation of the stable, five-membered dioxolenium ring intermediate provides a low-energy pathway that effectively outcompetes the pathway leading to the α-glycoside. nih.gov Therefore, while the anomeric effect is a fundamental principle in carbohydrate chemistry, its impact is masked by the powerful directing effect of the participating C-2 benzoyl group in this specific compound. rsc.orgacs.org
Participation in Intramolecular and Intermolecular Transformations
The reactivity of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose and its derivatives is a subject of extensive research, particularly concerning its role in the synthesis of complex oligosaccharides and other glycoconjugates. The benzoyl protecting groups significantly influence the compound's stability and stereoselectivity in glycosylation reactions. This section explores the involvement of the title compound in both intramolecular rearrangements and intermolecular reactions, highlighting key research findings and reaction mechanisms.
Intramolecular Transformations: The Phenomenon of Acyl Migration
Intramolecular acyl migration is a well-documented phenomenon in carbohydrate chemistry, where an acyl group, such as a benzoyl group, moves from one hydroxyl position to another within the same molecule. This process is typically catalyzed by acid or base and proceeds through a cyclic orthoester intermediate. While specific studies detailing the intramolecular benzoyl migration for 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose are not extensively documented in readily available literature, the general principles of acyl migration in poly-acylated pyranosides are applicable.
The migration of a benzoyl group, for instance from the C4 to the C6 position, would involve the formation of a five- or six-membered cyclic intermediate. The stability of this intermediate and the transition states involved are influenced by steric and electronic factors within the molecule. Research on related acylated carbohydrates indicates that the rate of migration is affected by the nature of the acyl group and the stereochemical relationship of the hydroxyl groups involved. For example, studies have shown that benzoyl group migration can be faster than that of an acetyl group in certain stereochemical arrangements. This type of transformation is a critical consideration in the design of synthetic routes for selectively protected sugar derivatives, as unintended acyl migration can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
Intermolecular Transformations: Glycosylation and Other Reactions
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose and its activated derivatives, particularly the corresponding glycosyl halides, are pivotal donors in glycosylation reactions for the formation of O-glycosidic bonds. khanacademy.org The benzoyl group at the C2 position plays a crucial role in directing the stereochemical outcome of the glycosylation through neighboring group participation.
Neighboring Group Participation in Glycosylation
When a derivative such as 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide is used as a glycosyl donor, the benzoyl group at C2 can attack the anomeric center to form a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by an acceptor alcohol on this intermediate typically occurs from the opposite side of the bulky acyloxonium ring, leading to the stereoselective formation of a 1,2-trans-glycosidic linkage (a β-glycoside in the case of a glucose donor).
Reactivity in Glycosylation Reactions
The reactivity of benzoylated glycosyl donors is influenced by the protecting groups. A study comparing the solvolysis of different acyl-protected glucopyranosyl bromides in a methanol-dioxan mixture found that 2,3,6-tri-O-benzoyl-α-D-glucopyranosyl bromide is more reactive than 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide. chemicalbook.com This highlights the electronic and steric effects of the protecting groups on the reactivity of the anomeric center. In these reactions, the primary product was the corresponding methyl β-D-glucopyranoside, with only a small percentage of the α-anomer being formed. chemicalbook.com
The following table summarizes representative intermolecular reactions involving derivatives of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, showcasing its utility in synthetic carbohydrate chemistry.
| Donor/Substrate | Acceptor/Reagent | Promoter/Catalyst | Product | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside | - | AlCl₃ | 2,3,4,6-Tetra-O-(3-bromo)benzoyl-α-D-glucopyranose | 56.0 | mdpi.com |
| 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide | Methanol (B129727) | - | Methyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside | Major | chemicalbook.com |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Methanol | - | Methyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside | Major | chemicalbook.com |
| Methyl α-D-glucopyranoside | 3-Bromobenzoyl chloride | Pyridine | 2,3,4,6-Tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside | - | mdpi.com |
| β-D-Glucose pentaacetate | 4-Hydroxyacetophenone | ZnCl₂ or AlCl₃ | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | - | mdpi.com |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Benzoyl chloride | DMAP, Pyridine | Methyl 3-O-benzoyl-2,4,6-tri-O-benzyl-α-D-glucopyranoside | 71 | biosynth.com |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Benzoic acid | EDC, DMAP | Methyl 3-O-benzoyl-2,4,6-tri-O-benzyl-α-D-glucopyranoside | 65 | biosynth.com |
Derivatization and Structural Modifications for Advanced Glycosyl Donors
Synthesis of Glycosyl Halides from 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose
Glycosyl halides are among the most established and versatile glycosyl donors. The nature of the halogen atom at the anomeric center significantly impacts the donor's reactivity and stability.
The conversion of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose into the corresponding glycosyl bromide or chloride is a standard transformation in carbohydrate chemistry. The resulting acetobromoglucose or acetochloroglucose are valuable intermediates for glycosylation.
Glycosyl Bromides: The most common method for preparing 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide involves treating the parent hemiacetal or its anomeric acetate (B1210297) with a hydrogen bromide source. A typical procedure involves dissolving the starting material in a solvent like acetic acid or dichloromethane (B109758) and treating it with a solution of hydrogen bromide in acetic acid (HBr/AcOH). The reaction generally proceeds rapidly at room temperature to yield the thermodynamically favored α-anomer. The presence of the C2-benzoyl group provides neighboring group participation, which can influence the stereochemical outcome in subsequent glycosylation reactions, typically leading to 1,2-trans glycosidic linkages. The reaction of 2,3,4,6-tetrabenzoyl-α-D-glucopyranosyl bromide with alcohols, such as methanol (B129727), has been a subject of study to understand its reactivity and the formation of benzoylated glucose derivatives. acs.orgresearchgate.net
Glycosyl Chlorides: The synthesis of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl chloride follows a similar principle, employing a chlorinating agent. Reagents such as hydrogen chloride, thionyl chloride, or oxalyl chloride can be used. A general method involves the activation of picolinic esters of the benzoylated glucose with copper (II) chloride (CuCl₂) under mild, neutral conditions to afford the glycosyl chloride in high yield. chemicalbook.com For per-benzoylated sugars, these reactions often result in a mixture of anomers. chemicalbook.com
A summary of common synthetic conditions is presented below.
Table 1: Typical Conditions for the Synthesis of Glycosyl Halides| Glycosyl Halide | Starting Material | Reagent(s) | Solvent | Typical Outcome |
|---|---|---|---|---|
| Bromide | 1-O-Acetyl-2,3,4,6-tetra-O-benzoyl-β-D-glucopyranose | HBr in Acetic Acid | Acetic Acid, Dichloromethane | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide |
| Chloride | 2,3,4,6-Tetra-O-benzoyl-D-glucopyranosyl picolinate | Copper (II) Chloride (CuCl₂) | Dichloromethane | 2,3,4,6-Tetra-O-benzoyl-D-glucopyranosyl chloride (anomeric mixture) chemicalbook.com |
The reactivity of a glycosyl halide donor is a function of several factors, including the nature of the halogen, the protecting groups on the sugar ring, and the reaction conditions.
Effect of the Halogen: In general, the reactivity of glycosyl halides follows the order: Iodide > Bromide > Chloride > Fluoride (B91410). This trend is directly related to the leaving group ability of the halide ion, with iodide being the best leaving group and fluoride the poorest. Consequently, 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide is a more reactive glycosyl donor than its chloride counterpart. chemicalbook.com
Effect of Protecting Groups: The electron-withdrawing nature of the four benzoyl (Bz) ester groups has a significant "disarming" effect on the glycosyl donor. They destabilize the developing positive charge at the anomeric center (oxocarbenium ion intermediate) during the glycosylation reaction. This makes benzoyl-protected donors less reactive than their "armed" counterparts, such as those protected with electron-donating benzyl (B1604629) (Bn) ethers. beilstein-journals.org For instance, thioglycosides protected with benzyl ethers are noted to be significantly more reactive than those protected with acetyl groups, a principle that extends to benzoyl groups. beilstein-journals.org While β-glycosyl chlorides can sometimes be obtained through neighboring group participation from a C2 ester, the use of a more reactive halide like bromide with a C2-benzoyl group typically yields the α-glycosyl bromide product due to the high reactivity and better leaving group ability of bromide. chemicalbook.com
Formation of Thioglycosides and Selenoglycosides
Thioglycosides and selenoglycosides are highly valuable glycosyl donors due to their stability, which allows for purification by chromatography, and their tunable reactivity through various activation methods.
Thioglycosides: These donors are typically synthesized by the reaction of a glycosyl halide or acetate with a thiol in the presence of a Lewis acid. For example, 1-O-acetyl-2,3,4,6-tetra-O-benzoyl-β-D-glucopyranose can be converted to the corresponding thioglycoside. An efficient synthesis of thioglycosides from per-acylated sugars can be achieved using triflic acid (TfOH) as a promoter. rsc.org This methodology has been applied to synthesize analogues like p-tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside, demonstrating its utility for benzoylated substrates. rsc.orgtaylorfrancis.com The reaction involves the in-situ formation of a reactive anomeric triflate, which is then displaced by the thiol. The benzoyl group at C2 directs the incoming thiol to the opposite face, resulting predominantly in the 1,2-trans (β) thioglycoside.
Selenoglycosides: The synthesis of selenoglycosides can be achieved through similar strategies. nih.gov A common route involves the nucleophilic displacement of a glycosyl bromide, such as 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide, with a selenium nucleophile. nih.gov For instance, reacting the glycosyl bromide with potassium selenobenzoate would yield a protected β-selenosugar after an SN2-type reaction. nih.gov This approach is analogous to the reported synthesis of β-selenosugars from α-bromo-peracetyl-d-glucose. nih.gov
Table 2: Synthesis of Thio- and Selenoglycosides
| Donor Type | Precursor | Reagent(s) | Typical Product |
|---|---|---|---|
| Thioglycoside | 1-O-Acetyl-2,3,4,6-tetra-O-benzoyl-β-D-glucopyranose | Thiophenol, Triflic Acid | Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside rsc.org |
| Selenoglycoside | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Potassium Selenobenzoate | Se-(2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl) benzoylselenide nih.gov |
Synthesis of Glycosyl Trichloroacetimidates and Other Activated Donors
Glycosyl trichloroacetimidates are another class of exceptionally powerful glycosyl donors, prized for their high reactivity and ability to be activated under mild acidic conditions.
The synthesis of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) is achieved by reacting the free anomeric hydroxyl of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose with trichloroacetonitrile (B146778). The reaction is catalyzed by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. nih.govbiosynth.com The base deprotonates the anomeric hydroxyl, which then attacks the nitrile carbon of trichloroacetonitrile to form the imidate. The reaction typically produces a mixture of α and β anomers, which can often be separated by chromatography. The resulting trichloroacetimidate donor, which lacks a participating group at C-2 if derived from a benzyl-protected sugar, is often used for the synthesis of α-glucosides. biosynth.com However, with the C2-benzoyl group, the stereochemical outcome of subsequent glycosylations is strongly biased towards the 1,2-trans product.
Regioselective Functionalization and Modification Studies
While 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose is a fully protected sugar, its utility can be greatly expanded by regioselective modification, primarily through the selective removal of one or more benzoyl groups. This unmasks a specific hydroxyl group, transforming the compound into a glycosyl acceptor or an intermediate for further functionalization.
Achieving regioselectivity is challenging due to the similar reactivity of the secondary hydroxyl groups. However, subtle differences in steric and electronic environments can be exploited. The general order of reactivity for the hydroxyl groups in glucose towards benzoylation is C-6 (primary, most reactive) > C-2 > C-3 > C-4. nih.gov This suggests that the C-4 benzoyl group is the most stable, while the C-6 and C-2 esters are the most labile.
Methods for regioselective deprotection often involve carefully controlled reaction conditions:
Enzymatic Hydrolysis: Lipases can be used to selectively cleave ester groups, often showing high regioselectivity for the primary C-6 position.
Chemical Methods: Controlled basic hydrolysis using reagents like sodium methoxide (B1231860) in methanol at low temperatures can lead to preferential removal of the most reactive benzoyl group. More sophisticated methods may involve organotin intermediates, where tin alkoxides are formed at the most reactive hydroxyls (C-2 and C-3), allowing for selective deacylation at other positions. Another approach involves the selective debenzylation-acetylation of perbenzylated glucose using a combination of a Lewis acid and an acetylating agent, highlighting methods for selective protecting group exchange. nih.gov
These regioselective deprotection strategies generate valuable building blocks where a single hydroxyl group is available for glycosylation, enabling the synthesis of complex oligosaccharides in a controlled, stepwise manner. rsc.orgnih.gov
Applications in the Synthesis of Complex Carbohydrates and Glycoconjugates
Strategic Utilization in Oligosaccharide Synthesis
The synthesis of oligosaccharides—polymers containing a small number of monosaccharide units—relies on the controlled and sequential formation of glycosidic linkages. Per-benzoylated sugars are key intermediates in this process, acting as glycosyl donors that can be activated to react with a glycosyl acceptor.
Both linear and convergent strategies for oligosaccharide synthesis benefit from the use of stable, protected monosaccharide units like 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose. In linear synthesis, monosaccharides are added one by one to a growing chain. The stability of the benzoyl protecting groups ensures that the core structure remains intact during the multiple steps of activation and coupling.
In convergent synthesis, pre-assembled oligosaccharide fragments are coupled together. Benzoylated building blocks are essential for creating these fragments. For instance, the synthesis of a complex disaccharide has been achieved by coupling a 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl unit with a partially benzoylated glucopyranose derivative. nih.gov This approach highlights how fully benzoylated monosaccharides can serve as donors to create larger, more complex structures, a principle that is central to convergent strategies.
The ability to build diverse oligosaccharide structures is crucial for studying their biological functions. Benzoylated glucose derivatives are instrumental in this pursuit. The conformation of the O-benzoyl side-chains is highly conserved, which lends a degree of predictability to glycosylation reactions. nih.gov This conformational stability, combined with the participating nature of the C2-benzoyl group that typically favors the formation of 1,2-trans-glycosidic linkages (β-glucosides from an alpha-donor precursor after activation), allows chemists to assemble oligosaccharides with a high degree of stereocontrol. By strategically employing benzoylated building blocks of different monosaccharides, a wide array of structurally defined oligosaccharides can be synthesized for use in biological and materials science research.
Synthesis of Glycoconjugates (e.g., Glycopeptides, Glycolipids, Glycomimetics)
Glycoconjugates are biologically vital molecules where carbohydrates are covalently linked to proteins or lipids. nih.gov The synthesis of these complex structures often involves the use of protected sugar derivatives. Research has demonstrated the utility of 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranose derivatives in creating novel glycomimetics. medchemexpress.com
Specifically, C-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)-formaldehyde benzoylhydrazone derivatives have been synthesized to serve as potential bidentate ligands. unideb.hu These molecules are designed for the preparation of half-sandwich type platinum-group metal complexes. unideb.hu Such metal-containing glycoconjugates are being investigated for their potential as therapeutic agents, demonstrating how benzoylated glucose serves as a foundational scaffold for creating advanced, functional glycomimetics. unideb.hu
Contributions to Natural Product Synthesis with Glycosidic Linkages
Many biologically active natural products are glycosides, containing a sugar moiety linked to a non-carbohydrate aglycone. The total synthesis of these complex molecules presents a significant challenge, with the stereocontrolled formation of the glycosidic bond being a critical step. Protected monosaccharides like 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose are essential tools for this purpose.
While direct reports on the total synthesis of a specific natural product using this exact compound are specialized, its role as a glycosyl donor is a fundamental tactic in the broader field. By serving as a stable, well-defined source of a glucose unit, it enables chemists to introduce this monosaccharide into a complex molecular architecture, a key step in the assembly of numerous glycosylated natural products.
Development of Novel Glycosylation Methodologies and Catalytic Systems
The development of new and more efficient glycosylation methods is an active area of research in carbohydrate chemistry. Protected sugars are indispensable for testing the scope and limitations of these new methodologies. The reactivity and stereoselectivity of a glycosylation reaction are heavily influenced by the nature of the protecting groups on the glycosyl donor.
Data Tables
Table 1: Examples of Reactions Involving Benzoylated Glucopyranose Derivatives
| Glycosyl Donor / Precursor | Reactant / Acceptor | Key Reagents | Product Type | Purpose / Finding | Citation |
| 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl derivative | 1,2,6-tri-O-benzoyl-β-D-glucopyranose | Not specified | Heptabenzoylated disaccharide | Assembly of a complex oligosaccharide and structural analysis of benzoyl group conformations. | nih.gov |
| C-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)-formaldehyde | Substituted benzoylhydrazines | Not specified | Benzoylhydrazone derivatives | Synthesis of potential bidentate ligands for creating platinum-group metal complexes (glycomimetics). | unideb.hu |
| D-glucose pentabenzoate | Phenol | BF₃·Et₂O | Phenyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose | Development of glycosylation methodologies using Lewis acids. | mdpi.com |
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidaion
NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution and three-dimensional structure of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose in solution. High-field NMR experiments provide precise information on chemical environments, scalar couplings, and spatial proximities of nuclei.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary information on the chemical structure. In the ¹H NMR spectrum, the protons of the glucopyranose ring typically appear in a specific region, shifted downfield due to the deshielding effect of the benzoyl ester groups. The anomeric proton (H-1) is the most downfield of the ring protons. The numerous protons of the four benzoyl groups resonate in the aromatic region of the spectrum.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | 6.30 (d) | J₁,₂ = 4.0 | 90.00 |
| 2 | 5.03 (dd) | J₁,₂ = 4.0, J₂,₃ = 10.1 | 70.61 |
| 3 | 5.56 (dd) | J₂,₃ = 9.8, J₃,₄ = 9.8 | 69.31 |
| 4 | 5.14 (dd) | J₃,₄ = 9.8, J₄,₅ = 9.8 | 67.30 |
| 5 | 4.32 (m) | - | 70.29 |
| 6, 6' | 4.32 (m), 4.13 (d) | - | 61.01 |
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of these signals:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar (J) couplings, allowing for the tracing of the proton connectivity within the glucopyranose ring, starting from an easily identifiable signal like the anomeric proton (H-1) through H-2, H-3, H-4, H-5, and finally to the H-6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is fundamental for assigning the ¹³C signals of the pyranose ring (C1-C6).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting the pyranose ring protons to the carbonyl carbons of the benzoyl groups, confirming the esterification sites. For instance, a correlation between the anomeric proton H-1 and the carbonyl carbon of a benzoyl group would confirm the absence of a substituent at the anomeric hydroxyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for stereochemical and conformational analysis.
The anomeric configuration (α or β) is a critical stereochemical feature. For glucopyranose derivatives, the configuration at the anomeric carbon (C-1) is readily determined from the ¹H NMR spectrum by measuring the scalar coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³JH1,H2.
For 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, the relationship between H-1 and H-2 is gauche, resulting in a small coupling constant. Experimental studies on related α-D-glucose derivatives consistently show ³JH1,H2 values in the range of 3.6 to 4.1 Hz mdpi.com. This contrasts sharply with the corresponding β-anomers, where H-1 and H-2 are in a trans-diaxial orientation, leading to a much larger coupling constant, typically between 7 and 8 Hz mdpi.com. The observation of a small ³JH1,H2 value is therefore conclusive evidence for the α-configuration at the anomeric center.
The glucopyranose ring is not planar and adopts a stable chair-like conformation in solution. For D-glucose and its derivatives, the ⁴C₁ conformation is overwhelmingly favored energetically. In this conformation, the large C6-substituent (CH₂OBz) and the hydroxyl/benzoyloxy groups at C2, C3, and C4 are in equatorial positions, minimizing steric hindrance.
While X-ray crystallography provides definitive solid-state conformational data, NOESY is the primary NMR technique for confirming the solution-state conformation. In the ⁴C₁ chair form of an α-D-glucopyranoside, specific through-space correlations are expected:
Strong NOEs between the axial protons H-1, H-3, and H-5, which are in a 1,3-diaxial relationship.
Correlations between equatorial and axial protons on adjacent carbons.
The analysis of these NOE cross-peaks allows for the construction of a 3D model of the molecule's average conformation in solution, which is expected to be a rigid ⁴C₁ chair for the pyranose ring.
Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. It is essential for confirming the successful synthesis of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose and characterizing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental composition of the ion. For 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose (molecular formula C₃₄H₂₈O₁₀), HRMS is used to verify that the experimentally measured mass corresponds to the calculated exact mass.
Typically, using a soft ionization technique like Electrospray Ionization (ESI), the molecule is observed as an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The confirmation of the expected exact mass for the [M+Na]⁺ adduct (C₃₄H₂₈O₁₀Na) provides unequivocal evidence of the compound's molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (e.g., the [M+Na]⁺ ion) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, a predictable fragmentation pathway would involve the sequential loss of the benzoyl groups and cleavage of the sugar ring.
Key fragmentation steps would include:
Loss of Benzoic Acid: Neutral loss of a benzoic acid molecule (C₇H₆O₂, 122.03 Da) from the parent ion.
Loss of a Benzoyl Radical/Cation: Cleavage of the ester bond can lead to the formation of a benzoyl cation (C₇H₅O⁺) at m/z 105.03, which is often a highly abundant peak in the spectra of benzoylated compounds.
Sequential Ester Cleavage: Stepwise loss of the four benzoyl groups, leading to a series of fragment ions with mass differences corresponding to the benzoyl moiety.
Pyranose Ring Fragmentation: Following the loss of some or all of the protecting groups, the carbohydrate core can undergo characteristic cross-ring cleavages, yielding fragments that help confirm the glucopyranose structure.
| Plausible Structure / Loss | Formula of Fragment | Calculated m/z |
|---|---|---|
| [M+Na]⁺ | [C₃₄H₂₈O₁₀Na]⁺ | 627.15 |
| [M+Na - C₇H₆O₂]⁺ | [C₂₇H₂₂O₈Na]⁺ | 505.12 |
| [M+Na - 2(C₇H₆O₂)]⁺ | [C₂₀H₁₆O₆Na]⁺ | 383.08 |
| Benzoyl Cation | [C₇H₅O]⁺ | 105.03 |
This fragmentation analysis, combined with HRMS and NMR data, provides a comprehensive and definitive characterization of the target molecule.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is recorded and analyzed to generate a detailed model of the electron density, from which the atomic positions, bond lengths, and bond angles can be elucidated.
For 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, a successful X-ray crystallographic analysis would provide definitive information on:
Conformation of the Pyranose Ring: The analysis would reveal the specific chair or boat conformation adopted by the glucopyranose ring in the solid state.
Orientation of Substituents: The spatial arrangement of the four bulky benzoyl groups and the anomeric hydroxyl group would be precisely determined.
Intermolecular Interactions: The crystal packing, including any hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice, would be identified.
Despite the power of this technique, a comprehensive search of the current scientific literature and structural databases did not yield specific X-ray crystallographic data for 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose. Therefore, a detailed table of its crystallographic parameters cannot be provided at this time.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are particularly useful for determining the absolute configuration of stereocenters and studying conformational changes in solution.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. For 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, the benzoyl chromophores would be expected to give rise to characteristic CD signals, which would be influenced by the stereochemistry of the glucopyranose core.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a molecule and to identify the presence of chromophores near chiral centers.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetic properties of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose. These calculations can provide optimized molecular geometries, relative energies of different conformations, and a detailed picture of the electron distribution within the molecule.
For instance, DFT computations at the B3LYP/6-31G* level of theory have been used to determine the optimal geometries and energy variations in related acylated glucose derivatives. mdpi.com Such studies can rationalize the stability of different anomers. In a computational study on 2,3,4,6-tetra-O-acetyl-D-glucopyranose, the α-anomer was found to be more stable than the β-anomer by approximately 2.7 kcal/mol in the gas phase. mdpi.com This energy difference, attributed to the anomeric effect, has a significant impact on the equilibrium distribution of the anomers. mdpi.com Similar calculations for 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose would involve optimizing the ground state geometry to find the most stable arrangement of the pyranose ring and the four bulky benzoyl groups.
These calculations also provide valuable information on bond lengths and angles. O-benzoylation has been shown to have a minimal effect on the C-C and endocyclic C-O bond lengths of the pyranose ring, but it does lengthen the exocyclic C-O bonds involved in the ester linkages by 0.02-0.04 Å. nih.gov The electronic properties, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. This information is crucial for predicting the molecule's reactivity, particularly at the anomeric center, which is key to its role as a glycosyl donor. rsc.org
Table 1: Representative Data from DFT Calculations on Acylated Glucopyranose
| Parameter | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose |
| Gas Phase Free Energy (a.u.) | -1297.5072 | -1297.5029 |
| Relative Stability (kcal/mol) | 0 | +2.7 |
| Data derived from a study on acetylated glucose, illustrating the type of energetic information obtainable from DFT calculations. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis
Due to the presence of multiple rotatable bonds, particularly in the four benzoyl groups and the hydroxymethyl group, 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose can adopt a vast number of conformations. springernature.com Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape and understand the molecule's dynamic behavior in different environments, such as in aqueous solution. nih.govglycoforum.gr.jp
MD simulations track the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the interatomic interactions. glycoforum.gr.jp For a molecule like 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, an MD simulation would reveal the preferred conformation of the pyranose ring (which is typically a chair conformation) and the rotational preferences of the benzoyl side chains. nih.govmpg.de Studies on related benzoylated saccharides have shown that the conformation of the O-benzoyl side-chains is highly conserved. nih.gov The carbonyl oxygen atom tends to eclipse the hydrogen atom on a secondary alcoholic carbon or bisect the H-C-H angle of a primary alcoholic carbon. nih.gov
Modeling of Reaction Pathways and Transition States in Glycosylation
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose is a common glycosyl donor in the synthesis of oligosaccharides. researchgate.net Computational modeling is extensively used to elucidate the complex mechanisms of glycosylation reactions, including the activation of the donor and the formation of the glycosidic bond. fu-berlin.denih.gov These models can map out the entire reaction pathway, identifying key intermediates and transition states.
The glycosylation process typically begins with the activation of the anomeric leaving group, which leads to the formation of a highly reactive electrophilic intermediate, often an oxocarbenium ion. mdpi.comfu-berlin.de Quantum chemical calculations can be used to determine the structure and stability of this intermediate. The presence of the electron-withdrawing benzoyl groups at C-2 can influence the stereochemical outcome of the reaction through neighboring group participation. The C-2 benzoyl group can form a cyclic acyloxonium ion intermediate, which typically directs the incoming glycosyl acceptor to the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage.
Computational methods allow for the calculation of the activation energies for different possible reaction pathways (e.g., SN1-like vs. SN2-like mechanisms). researchgate.net By comparing the energy profiles of these pathways, researchers can predict the stereoselectivity of the reaction. nih.gov Modeling can also account for the influence of various factors such as the solvent, the nature of the promoter (activator), and the temperature on the reaction outcome. fu-berlin.de For example, low-temperature NMR studies combined with computational analysis have been used to identify transient intermediates like glycosyl triflates in glycosylation reactions. nih.gov
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data for complex molecules, which is essential for their structural characterization. DFT and time-dependent DFT (TD-DFT) are widely used to calculate various spectroscopic parameters. rsc.org
For 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. rsc.org These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure, including the stereochemistry at the anomeric center. For instance, the coupling constant between H-1 and H-2 (³JH1,H2) is a key indicator of the anomeric configuration; a small coupling constant (typically < 4 Hz) is characteristic of an α-anomer in a ⁴C₁ chair conformation, which has been affirmed in related α-D-glucose derivatives. mdpi.com
Furthermore, computational methods can predict vibrational frequencies, which aids in the assignment of peaks in experimental infrared (IR) and Raman spectra. redalyc.org The calculated vibrational modes can be visualized, providing a clear understanding of the atomic motions responsible for each absorption band. TD-DFT calculations can be used to predict the electronic absorption spectrum (UV-Vis), helping to interpret the electronic transitions within the molecule, particularly those involving the benzoyl chromophores. rsc.org
Table 2: Representative NMR Coupling Constants for Glucopyranose Anomers
| Compound Type | Anomeric Configuration | H-1/H-2 Coupling Constant (JH1,H2) |
| α-D-Glucose Derivatives | α (axial H-1) | ~3.6 - 4.1 Hz |
| β-D-Glucose Derivatives | β (equatorial H-1) | ~7 - 8 Hz |
| This table presents typical coupling constant ranges observed for glucose derivatives, which are used in conjunction with computational predictions to determine anomeric configuration. mdpi.com |
Emerging Trends and Future Research Directions
Integration with Automated Synthesis and Flow Chemistry Platforms
The automated synthesis of oligosaccharides, analogous to the well-established automated synthesis of peptides and oligonucleotides, represents a significant leap forward in carbohydrate chemistry. The integration of glycosyl donors like 2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose into automated platforms is a key area of development. These automated synthesizers can perform iterative glycosylation and deprotection cycles, significantly reducing the time and manual effort required for oligosaccharide assembly.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for glycosylation reactions. These benefits include enhanced control over reaction parameters such as temperature and mixing, improved safety for handling reactive intermediates, and the potential for large-scale production. The use of acyl-protected donors, including benzoylated glucose derivatives, is being explored within these continuous flow systems. While initial studies have often utilized related benzyl-protected glucopyranose, the principles are readily transferable to benzoyl-protected analogues.
For instance, HPLC-assisted automated solid-phase synthesis has demonstrated high efficiency with various glycosyl donors. This technique allows for real-time monitoring and optimization of reaction conditions, which is crucial for the often-complex glycosylation reactions. The combination of solid-phase synthesis with flow chemistry further streamlines the process, enabling constant delivery of fresh reagents and efficient removal of byproducts.
Table 1: Comparison of Batch vs. Flow Chemistry for Glycosylation
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Time | Often requires hours to days | Can be reduced to minutes |
| Process Control | More challenging to maintain homogeneity | Precise control over temperature and mixing |
| Scalability | Can be difficult and hazardous | More straightforward and safer for scale-up |
| Reagent Usage | Often requires excess reagents | More efficient use of reagents |
The ultimate goal is to create a fully automated system where a desired oligosaccharide sequence can be programmed, and the instrument performs the synthesis from start to finish. The development of robust and reliable protocols for incorporating donors like this compound is fundamental to achieving this objective.
Development of Immobilized Catalysts for Glycosylation
A significant advancement in making glycosylation reactions more efficient and sustainable is the development of immobilized catalysts. By anchoring the catalyst to a solid support, it can be easily separated from the reaction mixture and, ideally, reused multiple times. This approach minimizes catalyst waste and simplifies product purification.
Research in this area is exploring various strategies for catalyst immobilization. One promising avenue is the immobilization of glycosyltransferases, which are enzymes that catalyze glycosylation reactions with high specificity. While these are biological catalysts, the principles of immobilization can be extended to chemical catalysts used in synthetic glycosylation. For example, Lewis acids, which are commonly used to activate glycosyl donors, could be tethered to solid supports.
Another approach involves the use of solid-acid catalysts, which can replace soluble, corrosive acids, making the process greener. The development of catalysts that are effective for a broad range of glycosyl donors, including those with benzoyl protecting groups, is a key focus. The challenge lies in creating immobilized catalysts that maintain high activity and selectivity over multiple reaction cycles.
Table 2: Potential Supports for Catalyst Immobilization
| Support Material | Key Properties |
|---|---|
| Polymers (e.g., Polystyrene) | High surface area, tunable properties |
| Silica | Good mechanical and thermal stability |
| Magnetic Nanoparticles | Easy separation using an external magnetic field |
| Monoliths | Suitable for flow chemistry applications |
The successful development of robust and recyclable immobilized catalysts will be a critical step towards more economical and environmentally friendly large-scale production of complex carbohydrates.
Exploration of Sustainable and Green Glycosylation Strategies
The principles of green chemistry are increasingly being applied to oligosaccharide synthesis to reduce the environmental impact of these processes. A key focus is on minimizing the use of hazardous reagents and solvents, improving atom economy, and developing more energy-efficient reaction conditions.
One area of exploration is the development of metal-free glycosylation methods. While many effective catalysts are based on heavy metals, there is a growing interest in using organocatalysts or hypervalent iodine reagents to promote glycosylation. These alternatives can be less toxic and more environmentally benign.
Another important aspect of green glycosylation is the move towards "protecting-group-free" synthesis. Protecting groups, such as the benzoyl groups in this compound, are essential for controlling selectivity but add extra steps to the synthesis for their introduction and removal, generating waste. While fully protecting-group-free synthesis remains a significant challenge, strategies that minimize their use or employ more easily removable "green" protecting groups are being actively researched.
Furthermore, the use of alternative, greener solvents, such as ionic liquids or even water, is being investigated to replace traditional volatile organic solvents. The development of catalytic systems that are compatible with these greener solvents is a crucial aspect of this research. Gold(I)-catalyzed glycosylation, for example, has shown promise due to its compatibility with a range of functional groups and potential for use under milder, more sustainable conditions.
Advances in Real-Time Reaction Monitoring Techniques
A deeper understanding of the mechanism and kinetics of glycosylation reactions is essential for optimizing reaction
Q & A
Q. What are the key synthetic strategies for preparing 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose, and how do reaction conditions influence anomeric selectivity?
The synthesis typically involves benzoylation of D-glucose under controlled conditions. A common approach uses benzoyl chloride in pyridine to protect hydroxyl groups, followed by purification via column chromatography. Anomeric selectivity (α vs. β) is influenced by the solvent system (e.g., acetonitrile favors α-anomer) and temperature. For example, details benzoylation protocols using acetylated intermediates, while highlights trichloroacetimidate activation for glycosylation, which can indirectly inform benzoylation strategies . Monitoring via TLC ( ) and NMR analysis () ensures stereochemical fidelity.
Q. Why are benzoyl groups preferred over acetyl groups as protecting groups in glycosylation reactions involving this compound?
Benzoyl groups enhance steric protection and hydrophobicity, reducing premature hydrolysis during glycosylation. Unlike acetyl groups ( ), benzoyl groups stabilize intermediates in polar aprotic solvents (e.g., dichloromethane), critical for regioselective coupling ( ). This stability is vital for constructing complex oligosaccharides, as noted in , where tetra-O-benzylated derivatives enable multi-step syntheses .
Q. How is 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose utilized in glycosylation reactions to build oligosaccharides?
The compound serves as a glycosyl donor, often activated by Lewis acids (e.g., BF₃·Et₂O) or trichloroacetimidate chemistry ( ). The benzoyl groups block undesired reactivity, allowing selective deprotection post-coupling. For instance, describes its use in synthesizing human milk oligosaccharides via sequential glycosylation, where benzoylation ensures high yields in multi-step pathways .
Q. What purification techniques are optimal for isolating this compound after synthesis?
Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. emphasizes TLC monitoring, while notes the importance of chemical purity (>95%) for downstream applications. Preparative HPLC () may resolve anomeric mixtures if selectivity is compromised during synthesis .
Q. How does the stability of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose vary under different storage conditions?
The compound is hygroscopic and should be stored desiccated at -20°C. Benzoyl esters are hydrolytically stable in neutral conditions but degrade under prolonged exposure to moisture or basic environments ( ). Stability studies in recommend inert atmospheres for long-term storage .
Advanced Research Questions
Q. What strategies optimize glycosylation efficiency when using this compound as a donor in sterically hindered environments?
Preactivation protocols (e.g., using TMSOTf as a promoter) improve reactivity in hindered systems. demonstrates that trichloroacetimidate derivatives enhance coupling efficiency under mild conditions. Alternatively, microwave-assisted synthesis ( ) reduces reaction times and improves yields in challenging glycosylations .
Q. Which analytical techniques best characterize the regioselectivity and stereochemistry of benzoylated intermediates?
High-resolution NMR (¹H, ¹³C, and 2D HSQC) is critical for confirming regioselectivity and anomeric configuration (). Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography () resolves ambiguous stereochemistry in crystalline derivatives .
Q. How can researchers troubleshoot low yields in benzoylation reactions?
Low yields often stem from incomplete protection or side reactions. recommends using excess benzoyl chloride in anhydrous pyridine with molecular sieves. If degradation occurs, reducing reaction temperature or switching to DMAP as a catalyst () may mitigate side products .
Q. What methodologies resolve contradictions in data when analyzing anomer ratios post-synthesis?
Conflicting anomer ratios may arise from kinetic vs. thermodynamic control. employs glpc to distinguish α/β anomers, while uses chiral HPLC for precise quantification. Computational modeling (e.g., DFT) can predict dominant pathways under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
